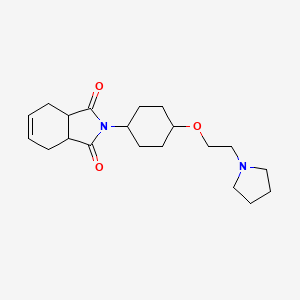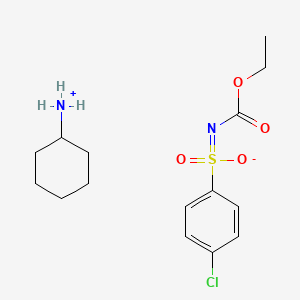![molecular formula C17H30N2O4 B13764542 Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate CAS No. 7355-17-1](/img/structure/B13764542.png)
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(dimethylamino)ethyl] spiro[33]heptane-2,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure
Vorbereitungsmethoden
The synthesis of Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate typically involves multiple steps. One common method includes the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with 2-(dimethylamino)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used as an intermediate in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate can be compared with other spirocyclic compounds such as spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of dimethylamino groups in this compound provides unique chemical properties, making it distinct from other spirocyclic compounds .
Eigenschaften
CAS-Nummer |
7355-17-1 |
|---|---|
Molekularformel |
C17H30N2O4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate |
InChI |
InChI=1S/C17H30N2O4/c1-18(2)5-7-22-15(20)13-9-17(10-13)11-14(12-17)16(21)23-8-6-19(3)4/h13-14H,5-12H2,1-4H3 |
InChI-Schlüssel |
HRCLOAIQUFEBLK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)C1CC2(C1)CC(C2)C(=O)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)





![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)
![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)
